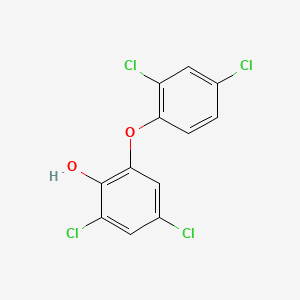

2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol

Beschreibung

Significance of Chlorinated Organic Compounds in Aquatic and Terrestrial Environments

Chlorinated organic compounds, also known as organochlorines, are synthetic chemicals that have seen widespread use as pesticides, herbicides, and industrial chemicals. nih.gov Their chemical stability, conferred by the strong carbon-chlorine bond, leads to their persistence in the environment. stanford.edu This persistence allows them to be transported over long distances and accumulate in various environmental compartments. stanford.edu

In aquatic environments, these compounds can enter through industrial and agricultural runoff, sewage discharge, and atmospheric deposition. nih.gov Due to their often lipophilic (fat-soluble) nature, they tend to bioaccumulate in the fatty tissues of organisms, leading to biomagnification through the food chain. nih.govnih.gov This can result in significant concentrations in higher trophic level organisms, including fish and marine mammals. usgs.gov Sediments can also act as a sink and a secondary source for these pollutants in aquatic ecosystems. nih.gov

In terrestrial environments, chlorinated organic compounds can persist in the soil for extended periods, potentially contaminating groundwater and being taken up by plants. stanford.edu Their low susceptibility to biodegradation further contributes to their long-term presence in both soil and water systems. nih.gov The widespread distribution and persistence of these compounds are of significant environmental concern due to their potential negative impacts on both ecosystems and human health. nih.govnaturvardsverket.se

Overview of Phenoxy Compound Transformations

Phenoxy compounds, a class of organic chemicals characterized by a phenyl group bonded to an oxygen atom, are subject to various transformation processes in the environment. These transformations are critical in determining their persistence, mobility, and potential toxicity. The primary mechanisms for the environmental transformation of phenoxy compounds include hydrolysis, biodegradation, and photodegradation. nih.govnih.gov

Hydrolysis: This chemical process involves the reaction of the compound with water, which can lead to the cleavage of chemical bonds. The rate of hydrolysis is often dependent on factors such as pH and temperature. nih.gov

Biodegradation: Microbial degradation is a key process in the breakdown of phenoxy compounds in both soil and aquatic environments. nih.govnih.gov Various microorganisms, including bacteria and fungi, can utilize these compounds as a source of carbon and energy, breaking them down into simpler, often less harmful, substances. nih.govnih.govnih.gov The efficiency of biodegradation is influenced by environmental conditions such as oxygen levels, temperature, pH, and the presence of necessary nutrients. nih.govnih.gov

Photodegradation: In the presence of sunlight, particularly ultraviolet (UV) radiation, phenoxy compounds can undergo photochemical degradation. nih.govnih.gov This process can be a significant pathway for the transformation of these compounds in surface waters and on soil surfaces. nih.goveuropa.eu

The transformation of phenoxy herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), has been extensively studied. These studies show that under various environmental conditions, these parent compounds can be transformed into a range of metabolites, including chlorinated phenols. nih.govresearchgate.netnih.gov

Contextualization of 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol as a Chlorinated Transformation Product

The compound 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol is a complex chlorinated phenoxy phenol (B47542). Its structure suggests it is likely a transformation product of a more widely used precursor compound. A notable and structurally similar precursor is the antimicrobial agent triclosan (B1682465) (5-chloro-2-(2,4-dichlorophenoxy)phenol). mdpi.com

Triclosan is known to undergo various transformations in the environment and during water treatment processes, such as chlorination. europa.eunih.gov During chlorination of water containing triclosan, the addition of chlorine atoms to the triclosan molecule can occur, leading to the formation of various chlorinated derivatives, including tetrachlorinated and pentachlorinated hydroxylated diphenyl ethers. europa.eunih.gov The structure of 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol, containing four chlorine atoms, is consistent with it being one such tetrachlorinated transformation product.

The formation of such chlorinated byproducts is significant as they may exhibit different chemical properties and toxicological profiles compared to the parent compound. For instance, the degradation of triclosan can also lead to the formation of other chlorinated phenols, such as 2,4-dichlorophenol (B122985) (2,4-DCP) and 2,4,6-trichlorophenol (B30397) (2,4,6-TCP). nih.gov These transformation products are themselves recognized as environmental pollutants. nih.govwikipedia.orgnih.gov The potential for the formation of complex chlorinated phenols like 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol highlights the importance of understanding the complete transformation pathways of widely used chemical compounds in the environment.

Interactive Data Table: Properties of Related Phenolic Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Common Use/Origin |

| 2,4-Dichlorophenol | C6H4Cl2O | 163.00 | Precursor to herbicides, degradation product |

| 2,4,6-Trichlorophenol | C6H3Cl3O | 197.45 | Fungicide, herbicide, degradation product |

| Triclosan | C12H7Cl3O2 | 289.54 | Antimicrobial agent |

| 2,4-Dichlorophenoxyacetic acid | C8H6Cl2O3 | 221.04 | Herbicide |

Eigenschaften

IUPAC Name |

2,4-dichloro-6-(2,4-dichlorophenoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4O2/c13-6-1-2-10(8(15)3-6)18-11-5-7(14)4-9(16)12(11)17/h1-5,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFRFQOGSGBKIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC2=C(C(=CC(=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187439 | |

| Record name | 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33779-77-0 | |

| Record name | 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033779770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DICHLORO-6-(2,4-DICHLOROPHENOXY)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY5I2WQ96B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Pathways and Mechanistic Elucidation of 2,4 Dichloro 6 2,4 Dichlorophenoxy Phenol

Precursor Compound Identification

The journey to understanding the environmental presence of chlorinated phenoxy phenols like 2,4-dichloro-6-(2,4-dichlorophenoxy)phenol begins with its primary precursor.

Triclosan (B1682465) as a Primary Anthropogenic Source

Triclosan (TCS), chemically known as 5-chloro-2-(2,4-dichlorophenoxy)phenol, is a synthetic, broad-spectrum antimicrobial agent. nih.govwikipedia.orgnih.gov For decades, it has been a common ingredient in a vast array of consumer and personal care products, including soaps, toothpastes, detergents, and skin creams. wikipedia.orgnih.gov Due to its widespread use, triclosan is continuously introduced into domestic wastewater. vt.eduvt.edu Although wastewater treatment plants (WWTPs) can remove a significant portion of triclosan, a fraction invariably passes through and is discharged into surface waters, making it a ubiquitous contaminant in aquatic environments. nih.gov It is this environmental reservoir of triclosan that serves as the primary anthropogenic source for the subsequent formation of its chlorinated derivatives. vt.eduvt.edu

Intermediary Monochlorinated Triclosan Derivatives

The transformation of triclosan into more chlorinated forms does not always occur in a single step. Scientific investigations have identified several key intermediary compounds. During the initial stages of chlorination, monochlorinated triclosan derivatives are formed. Research has specifically identified two major monochlorinated isomers produced when triclosan reacts with free chlorine:

4,5-dichloro-2-(2,4-dichlorophenoxy)phenol researchgate.netnih.gov

5,6-dichloro-2-(2,4-dichlorophenoxy)phenol researchgate.netnih.gov

These intermediates are formed through the electrophilic substitution of a chlorine atom onto the phenolic ring of the triclosan molecule. researchgate.netresearchgate.net They are relatively stable but can undergo further reaction to form more highly chlorinated derivatives, including the subject compound's structural isomer, 4,5,6-trichloro-2-(2,4-dichlorophenoxy)phenol. researchgate.net

Oxidative Transformation Processes

The conversion of triclosan and its initial derivatives into more complex chlorinated phenols is driven by oxidative processes common in both engineered water treatment systems and natural environments.

Aqueous Chlorination Reactions Leading to Chlorinated Phenoxy Phenols

The most significant pathway for the formation of 2,4-dichloro-6-(2,4-dichlorophenoxy)phenol and its isomers is the reaction of triclosan with free chlorine (hypochlorous acid [HOCl] and hypochlorite (B82951) [OCl⁻]) during water and wastewater disinfection. vt.eduvt.eduacs.org Phenolic compounds like triclosan are known to react readily with free chlorine. vt.eduvt.edu

| Compound Name | Chemical Formula | Formation Pathway | Reference |

|---|---|---|---|

| 4,5-dichloro-2-(2,4-dichlorophenoxy)phenol | C₁₂H₆Cl₄O₂ | Electrophilic substitution | researchgate.netresearchgate.net |

| 5,6-dichloro-2-(2,4-dichlorophenoxy)phenol | C₁₂H₆Cl₄O₂ | Electrophilic substitution | researchgate.netresearchgate.net |

| 4,5,6-trichloro-2-(2,4-dichlorophenoxy)phenol | C₁₂H₅Cl₅O₂ | Further electrophilic substitution | researchgate.netresearchgate.net |

| 2,4-Dichlorophenol (B122985) | C₆H₄Cl₂O | Ether bond cleavage | researchgate.netnih.gov |

| 2,4,6-Trichlorophenol (B30397) | C₆H₃Cl₃O | Chlorination of 2,4-Dichlorophenol | researchgate.netnih.gov |

Role of Manganese Oxides in Phenolic Compound Oxidation

In natural soil and sediment systems, manganese oxides (specifically δ-MnO₂) play a crucial role as powerful oxidants that can transform phenolic compounds, including triclosan. acs.orgnih.gov Research demonstrates that triclosan undergoes rapid oxidation when it comes into contact with manganese oxide surfaces. acs.orgnih.govresearchgate.net

| Reaction | Reactants | Kinetic Order | Rate Coefficient (k) | Reference |

|---|---|---|---|---|

| Aqueous Chlorination | Triclosan (phenolate form) + HOCl | Second-order | 5.40 (±1.82) × 10³ M⁻¹ s⁻¹ | acs.org |

| Oxidation by MnO₂ | Triclosan + δ-MnO₂ | First-order (in each reactant) | pH-dependent | acs.orgnih.gov |

Reaction Mechanisms

The formation of chlorinated phenoxy phenols from triclosan proceeds through distinct mechanistic pathways depending on the specific chemical environment.

Aqueous Chlorination Mechanism: The primary mechanism is bimolecular electrophilic aromatic substitution. researchgate.net The phenolic ring of triclosan is "activated" by the hydroxyl group, making it susceptible to attack by an electrophile. The dominant electrophile in this reaction is hypochlorous acid (HOCl). The reaction proceeds as follows:

Deprotonation: The triclosan phenol (B47542) (pKa ≈ 7.9) deprotonates in neutral to alkaline water to form the more reactive phenolate (B1203915) anion. nih.gov

Electrophilic Attack: The electron-rich phenolate anion attacks the electrophilic chlorine atom of HOCl.

Intermediate Formation: A transient intermediate is formed.

Rearomatization: The aromatic ring is restored by losing a proton, resulting in the addition of a chlorine atom to the ring and the formation of a chlorinated triclosan derivative.

This process can occur sequentially, adding chlorine atoms to the available positions on the phenolic ring (positions 4 and 6), leading to the formation of mono- and di-substituted derivatives. researchgate.netresearchgate.net A secondary reaction pathway that also occurs is the cleavage of the ether bond, which results in the formation of 2,4-dichlorophenol and other products. researchgate.netstackexchange.com

Manganese Oxide Oxidation Mechanism: The oxidation of triclosan on MnO₂ surfaces follows a surface-mediated mechanism: acs.orgnih.gov

Surface Complexation: Triclosan first adsorbs onto the manganese oxide surface, forming a surface precursor complex between the phenolic moiety and a surface-bound Mn(IV) site.

Electron Transfer: An electron is transferred from the triclosan molecule to the Mn(IV) center, oxidizing triclosan to a phenoxy radical and reducing Mn(IV) to Mn(III) or Mn(II).

Radical Reactions: The newly formed phenoxy radical can then undergo further reactions, such as radical coupling with another radical to form dimerized products, or further oxidation to form quinone-like structures. acs.orgnih.gov

This mechanism explains the formation of coupling products and highlights the role of mineral surfaces in mediating the environmental fate of triclosan. acs.org

Bimolecular Electrophilic Substitution Phenomena

The synthesis of the foundational 2,4-dichlorophenol units typically occurs through the electrophilic substitution of phenol. The hydroxyl group of the phenol ring is an activating group and directs incoming electrophiles, such as chlorine, to the ortho and para positions. nih.gov The reaction of phenol with a chlorinating agent like hypochlorous acid (HOCl) proceeds via an electrophilic attack on the aromatic carbon, yielding 2-chlorophenol (B165306) and 4-chlorophenol (B41353) as primary products. nih.gov Subsequent chlorination steps lead to the formation of di- and tri-substituted phenols, including 2,4-dichlorophenol. nih.gov

The formation of the diaryl ether structure of 2,4-dichloro-6-(2,4-dichlorophenoxy)phenol can be conceptualized through a bimolecular nucleophilic aromatic substitution, such as the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. wikipedia.orgnih.gov In a plausible pathway, the sodium or potassium salt of 2,4-dichlorophenol (a phenoxide) acts as a nucleophile, attacking another molecule of a chlorinated phenol, such as 2,4,6-trichlorophenol, where a chlorine atom is displaced. The Ullmann condensation traditionally requires high temperatures and polar solvents, although modern catalytic systems with ligands like diamines and acetylacetonates (B15086760) have allowed for milder reaction conditions. wikipedia.org

The efficiency and selectivity of these reactions are highly dependent on the catalyst and reaction conditions, as detailed in the table below.

| Reaction Type | Catalyst/Reagent | Reactants | Typical Conditions | Product Yield |

| Phenol Chlorination | Sulfuryl chloride / Aluminum chloride | Phenol | Room temperature, 2 hours | 2,4-Dichlorophenol (up to 95%) |

| Ullmann Condensation | Copper salts (e.g., CuI) with ligands (e.g., phenanthroline) | Aryl halide and a phenol | High temperatures (often >210°C), polar solvents (e.g., DMF) | Varies depending on substrates |

Involvement of Phenoxy Radical Intermediates

An alternative and significant pathway for the formation of polychlorinated phenoxy phenols involves the coupling of phenoxy radical intermediates. In thermal or oxidative environments, such as combustion processes, chlorophenols can form chlorophenoxy radicals through the loss of the phenolic hydrogen atom. nih.gov These radicals are key precursors in the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), with polychlorinated phenoxy phenols (also known as predioxins) being crucial intermediates. nih.gov

The mechanism proceeds with the initial formation of a 2,4-dichlorophenoxy radical. This radical is stabilized by delocalization of the unpaired electron across the aromatic ring. The coupling of two such radicals, or the reaction of a phenoxy radical with a neutral chlorophenol molecule, can lead to the formation of the ether linkage. Specifically, a 2,4-dichlorophenoxy radical can attack a neutral 2,4-dichlorophenol molecule at the ortho position relative to the hydroxyl group, leading to the formation of 2,4-dichloro-6-(2,4-dichlorophenoxy)phenol after subsequent rearrangement and hydrogen abstraction. This radical-radical or radical-molecule coupling is considered a dominant mechanism for the gas-phase formation of such compounds. synarchive.com

The conditions favoring the formation of phenoxy radicals and their subsequent reactions are summarized in the following table.

| Process | Initiation Method | Key Intermediates | Typical Environment |

| Thermal Formation | Pyrolysis of chlorophenols or chlorophenates | Chlorophenoxy radicals | High temperatures (>340°C), presence of oxygen |

| Oxidative Coupling | Reaction of chlorophenols with oxidizing agents | Chlorophenoxy radicals | Aqueous chlorination, combustion flue gases |

Investigation of Ether Linkage Cleavage Pathways

The ether linkage in 2,4-dichloro-6-(2,4-dichlorophenoxy)phenol is a point of potential chemical transformation. The cleavage of this bond can lead to the degradation of the molecule into its constituent chlorophenol units or other derivatives. Aryl ethers are generally stable, and their cleavage requires specific and often harsh conditions. organic-chemistry.org

Several pathways for the cleavage of the C-O ether bond have been investigated for related compounds:

Acid-Catalyzed Cleavage : Strong acids, such as hydrohalic acids (HBr, HI), can protonate the ether oxygen, making it a better leaving group. Subsequent nucleophilic attack by a halide ion can then cleave the C-O bond. organic-chemistry.org

Reductive Cleavage : Certain catalytic systems can facilitate the reductive cleavage of C-O bonds. For instance, electrochemical methods have been explored for the dehalogenation and cleavage of related pollutants.

Oxidative Cleavage : Oxidative degradation, potentially initiated by hydroxyl radicals or other reactive oxygen species, can also lead to the breakdown of the ether linkage. This is particularly relevant in advanced oxidation processes used for water treatment and in natural environmental degradation pathways. For example, some fungal peroxygenases have been shown to cleave environmentally significant ethers. nih.gov

The conditions and products of ether linkage cleavage are dependent on the specific method employed.

| Cleavage Method | Reagents/Conditions | Potential Products |

| Acid-Catalyzed Hydrolysis | Strong acids (e.g., HBr, HI), heat | 2,4-Dichlorophenol and other chlorophenols |

| Reductive Cleavage | Electrochemical reduction, catalytic hydrogenation | Chlorophenols, dechlorinated phenols |

| Oxidative Cleavage | Advanced oxidation processes (e.g., Fenton's reagent), enzymatic degradation | Chlorophenols, hydroxylated derivatives, ring-opened products |

Environmental Fate and Transformation Dynamics of 2,4 Dichloro 6 2,4 Dichlorophenoxy Phenol

Occurrence and Detection in Environmental Compartments

Direct detection of 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol in the environment is not well-documented. However, its structural analog, 2,4-Dichlorophenol (B122985) (2,4-DCP), is a known environmental contaminant. 2,4-DCP is produced through the chlorination of phenol (B47542) and is also a degradation product of the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) and the antimicrobial agent triclosan (B1682465). wikipedia.org Its presence has been confirmed in various environmental matrices.

In China, chlorophenols, including 2,4-DCP, have been detected in rivers, with higher concentrations of 2,4-DCP found in the Yellow River, likely due to industrial activities and the degradation of phenoxyacid herbicides. aloki.hu In Canada, chlorophenols are considered ubiquitous and have been identified in water, sediment, and aquatic life. publications.gc.ca The presence of 2,4-DCP in groundwater has also been reported, particularly near industrial waste sites. For instance, it was detected in groundwater samples near a former creosote facility. nih.gov

The detection of these related compounds suggests that 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol, if released into the environment, could potentially be found in similar compartments, particularly in areas with industrial discharge or extensive use of precursor compounds.

Table 1: Occurrence of Structurally Related Chlorinated Phenols in Various Environmental Compartments

| Compound | Environmental Compartment | Location/Source |

|---|---|---|

| 2,4-Dichlorophenol (2,4-DCP) | River Water | Yellow River, China aloki.hu |

| 2,4-Dichlorophenol (2,4-DCP) | Groundwater | Near creosote facility nih.gov |

| 2,4-Dichlorophenol (2,4-DCP) | Water, Sediment, Biota | Canada publications.gc.ca |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Rivers and Streams | United States researchgate.net |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Soil and Water | Ethiopia ajol.info |

Environmental Persistence and Degradation Pathways

The persistence of a chemical in the environment is determined by its resistance to various degradation processes. For 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol, both abiotic and biotic transformation pathways are expected to play a role in its environmental fate, similar to its structural analogs.

Abiotic degradation involves non-biological processes such as photolysis and hydrolysis.

Photodegradation: Sunlight can be a significant factor in the breakdown of chlorinated phenols. For instance, 2,4-DCP is a known photodegradation by-product of triclosan. nih.gov The photocatalytic degradation of 2,4-DCP has been demonstrated using various catalysts under both UV and visible light, leading to its removal from aqueous solutions. nih.govresearchgate.net The degradation of 2,4-D in the presence of UV light results in the formation of 2,4-dichlorophenol, 4-chlorocatechol, and other products. researchgate.net It is plausible that 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol would also be susceptible to photodegradation, potentially involving cleavage of the ether linkage and subsequent transformation of the resulting phenolic moieties.

Hydrolysis: The hydrolysis of the ether bond in phenoxy herbicides can be an important degradation pathway. The hydrolysis of 2,4-D esters is influenced by pH, with faster rates observed in basic conditions. researchgate.net The hydrolysis of 2,4-D itself is also pH-dependent and follows first-order kinetics. researchgate.net Given the ether linkage in 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol, hydrolysis is a potential transformation process, the rate of which would likely be influenced by the pH of the surrounding medium.

Microbial degradation is a key process for the removal of many organic pollutants from the environment.

Aerobic Biodegradation: Under aerobic conditions, microorganisms have been shown to degrade 2,4-D and 2,4-DCP. The degradation of 2,4-D often starts with the cleavage of the side chain to form 2,4-DCP. researchgate.netnih.gov Subsequently, 2,4-DCP is hydroxylated to form 3,5-dichlorocatechol, which then undergoes ring cleavage. researchgate.netnih.govcore.ac.uk This process is mediated by a series of enzymes encoded by genes such as the tfd gene cluster. researchgate.net Fungi, such as various marine-derived species, have also demonstrated the ability to bioconvert 2,4-DCP. nih.gov

Anaerobic Biodegradation: In the absence of oxygen, different microbial pathways are utilized. The anaerobic degradation of 2,4-D can proceed through biotransformation to intermediates like 4-chlorophenol (B41353) and phenol. nih.gov The degradation rate of 2,4-D is generally slower under anaerobic conditions, with a half-life that can range from 41 to 333 days in aquatic environments. cdc.gov The anaerobic biotransformation rate of 2,4-D has been observed to be faster in topsoil compared to deep soil. nih.gov

For 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol, a likely initial step in biodegradation would be the cleavage of the ether bond, yielding 2,4-dichlorophenol and another dichlorophenol derivative. These intermediates would then be further degraded through pathways similar to those described for 2,4-DCP.

Table 2: Key Transformation Intermediates of Structurally Related Compounds

| Parent Compound | Transformation Process | Key Intermediates |

|---|---|---|

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Aerobic Biodegradation | 2,4-Dichlorophenol (2,4-DCP), 3,5-Dichlorocatechol researchgate.netnih.govcore.ac.uk |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Anaerobic Biodegradation | 4-Chlorophenol, Phenol nih.gov |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Photodegradation | 2,4-Dichlorophenol, 4-Chlorocatechol researchgate.net |

| Triclosan | Photodegradation | 2,4-Dichlorophenol nih.gov |

Influencing Environmental Factors on Transformation Kinetics

The rate at which 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol transforms in the environment will be influenced by a variety of factors, as observed with related compounds.

pH: The pH of the soil and water can significantly affect degradation rates. For example, the hydrolysis of 2,4-D is pH-dependent. researchgate.net The degradation of phenol by certain bacteria is enhanced under alkaline conditions. researchgate.net

Temperature: Temperature affects microbial activity and the rates of chemical reactions. The degradation of 2,4-D is influenced by temperature. nih.gov Fungal laccases, which can degrade chlorophenols, exhibit stability that is temperature-dependent. nih.gov

Moisture and Oxygen Availability: Soil moisture content and the availability of oxygen are critical for microbial degradation. The half-life of 2,4-D in soil is relatively short under aerobic conditions but can be significantly longer in cold, dry, or anaerobic soils. juniperpublishers.com The degradation rate of 2,4-D is influenced by moisture. nih.gov

Microbial Community: The presence of adapted microbial populations is crucial for efficient biodegradation. The rate of microbial degradation of 2,4-D is dependent on the presence of an appropriate microbial community. juniperpublishers.com

Table 3: Environmental Factors Affecting the Degradation of Structurally Related Compounds

| Environmental Factor | Effect on Degradation of Related Compounds (e.g., 2,4-D, 2,4-DCP) |

|---|---|

| pH | Influences hydrolysis rates and microbial activity researchgate.netresearchgate.net |

| Temperature | Affects rates of both abiotic and biotic degradation nih.govnih.gov |

| Moisture | Essential for microbial activity in soil nih.gov |

| Oxygen | Determines whether aerobic or anaerobic pathways dominate; degradation is generally faster in the presence of oxygen cdc.govjuniperpublishers.com |

| Microbial Population | Presence of adapted microorganisms significantly enhances biodegradation rates juniperpublishers.com |

Advanced Analytical Methodologies for the Detection and Characterization of 2,4 Dichloro 6 2,4 Dichlorophenoxy Phenol

Chromatographic Separation Techniques for Complex Mixtures

Chromatography is an essential tool for isolating specific analytes from complex mixtures. For compounds like 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol, both gas and liquid chromatography are employed, typically coupled with mass spectrometry for definitive identification and quantification. The choice between these techniques often depends on the analyte's volatility, polarity, and thermal stability, as well as the sample matrix.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. For phenolic compounds, derivatization is often a necessary step to increase their volatility and thermal stability, as well as to improve chromatographic peak shape. nih.gov Agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trimethylsilyl-N,N-dimethylcarbamate (TMSDMC) are used to convert the polar hydroxyl group into a less polar silyl (B83357) ether. nih.govchromforum.org

The separation is typically performed on a capillary column with a stationary phase of low to medium polarity. thermofisher.com The mass spectrometer, operating in either electron impact (EI) or negative chemical ionization (NCI) mode, provides sensitive detection and structural information for identification. nih.gov The NCI mode can be particularly useful for discriminating between structural isomers of chlorinated phenols. nih.gov U.S. EPA Method 528 provides a framework for the analysis of phenols in drinking water by GC-MS, demonstrating the reliability of this technique. thermofisher.com

Table 1: Representative GC-MS Parameters for Chlorinated Phenol (B47542) Analysis

| Parameter | Condition | Reference |

|---|---|---|

| GC Column | TraceGOLD TG-5SilMS, 30 m × 0.25 mm × 0.25 µm | thermofisher.com |

| Injector Temperature | 275 °C, Splitless (1 min) | thermofisher.com |

| Carrier Gas | Helium, 1.5 mL/min (constant flow) | thermofisher.com |

| Oven Program | 60 °C (5 min), then 8 °C/min to 300 °C (hold 10 min) | thermofisher.com |

| MS Ionization Mode | Electron Impact (EI) or Negative Chemical Ionization (NCI) | nih.gov |

| Derivatization Agent | BSTFA or TMSDMC | nih.govchromforum.org |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a preferred method for analyzing polar and thermally labile compounds, as it often eliminates the need for derivatization. shimadzu.com This simplifies sample preparation and reduces analysis time. Reversed-phase chromatography using a C18 column is commonly employed for the separation of chlorophenols. ulisboa.pt

The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic acid to improve peak shape and ionization efficiency. econference.io Tandem mass spectrometry, particularly with a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity, allowing for the detection of trace levels of contaminants in complex matrices. researchgate.netdphen1.com

Table 2: Typical LC-MS/MS Parameters for Chlorinated Phenoxy Compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| LC Column | Reversed-phase C18 | ulisboa.pt |

| Mobile Phase | Gradient of water and acetonitrile/methanol with formic acid | econference.io |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | ulisboa.ptdphen1.com |

| Ionization Mode | Negative Ion Mode | dphen1.com |

| MS Analyzer | Triple Quadrupole (QqQ) | shimadzu.com |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | econference.io |

High-Resolution Mass Spectrometric Approaches

High-resolution mass spectrometry (HRMS) offers significant advantages over nominal mass instruments, primarily the ability to provide highly accurate mass measurements. This capability is invaluable for the unambiguous identification of compounds and for distinguishing between molecules with the same nominal mass but different elemental compositions.

Quadrupole time-of-flight (QTOF) mass spectrometry is a hybrid technique that combines the stability of a quadrupole analyzer with the high mass resolution and accuracy of a time-of-flight analyzer. nih.gov QTOF-MS instruments are capable of rapid data acquisition, making them suitable for coupling with fast chromatographic techniques. spectroscopyonline.com

A key advantage of QTOF-MS is its ability to perform both targeted (MS/MS) and non-targeted (full-scan) analysis in a single run. nih.gov For a compound like 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol, this means that while quantifying the target analyte, the instrument can simultaneously screen for its metabolites or other unknown contaminants by collecting accurate mass data on all ions. researchgate.net This makes QTOF-MS a powerful tool for comprehensive screening and identification in complex samples. nih.gov

Electrospray ionization (ESI) is a soft ionization technique that is widely used as an interface for liquid chromatography and mass spectrometry. It is particularly well-suited for polar, large, and thermally fragile molecules, as it transfers ions from solution into the gas phase with minimal fragmentation.

For phenolic compounds, ESI is typically operated in the negative ion mode, which facilitates the deprotonation of the acidic hydroxyl group to form a [M-H]⁻ ion. ulisboa.pt This process is highly efficient and provides a strong signal for the molecular ion, which is crucial for both quantification and identification. However, ESI can be susceptible to matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, potentially affecting the accuracy of quantification. acs.org Careful sample preparation and the use of internal standards are often necessary to mitigate these effects. epa.gov

Method Validation and Performance Characteristics

Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected above the background noise.

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. epa.gov

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.

Precision: The degree of agreement among a series of individual measurements, typically expressed as the relative standard deviation (RSD).

Recovery: The efficiency of the extraction process, determined by analyzing samples spiked with a known amount of the analyte. researchgate.net

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.

Table 3: Example Method Performance Characteristics for Related Chlorinated Compounds

| Parameter | Typical Value | Compound Class | Reference |

|---|---|---|---|

| Linearity (r²) | ≥ 0.995 | Chlorinated Phenoxy Herbicides | econference.io |

| LOD | 0.03 µg/L | 2,4-Dichlorophenol (B122985) | epa.gov |

| LOQ | 0.10 µg/L | 2,4-Dichlorophenol | epa.gov |

| Recovery | 70.5% - 102.3% | Dichlorophenols/Trichlorophenols | researchgate.net |

| Precision (%RSD) | 2.2% - 14.7% | Dichlorophenols/Trichlorophenols | researchgate.net |

Sensitivity and Selectivity Assessment

The assessment of sensitivity and selectivity is crucial for the development of reliable analytical methods for trace-level detection. Sensitivity is typically defined by the method detection limit (MDL) or limit of quantification (LOQ), while selectivity refers to the ability of the method to differentiate the target analyte from other co-existing components in a sample. nih.gov

High-resolution gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the selective determination of PCPPs. chromatographyonline.comnih.gov For phenolic compounds, a derivatization step is often employed to increase volatility and improve chromatographic performance. nih.gov This can involve in-situ acetylation or silylation, for instance, using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). nih.govnih.gov However, some modern GC-MS/MS methods are capable of analyzing underivatized phenols, simplifying sample preparation. chromatographyonline.com Selectivity is achieved through the chromatographic separation on a capillary column (e.g., DB-5) and the high specificity of MS/MS detection operating in multiple reaction monitoring (MRM) mode, which monitors specific precursor-to-product ion transitions unique to the target molecule. chromatographyonline.comchromatographyonline.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), particularly with an electrospray ionization (ESI) source operating in negative ion mode, offers a significant advantage by allowing for the direct analysis of hydroxylated compounds without derivatization. researchgate.netoup.com This enhances analytical throughput and reduces the potential for sample loss or contamination during derivatization steps. researchgate.net Chromatographic separation is typically achieved on a reverse-phase column, such as a C18 column. oup.com The inherent selectivity of tandem mass spectrometry, monitoring specific MRM transitions, ensures that the analyte can be accurately quantified even in complex matrices. oup.com

The sensitivity of these methods allows for detection at ultra-trace levels, often in the parts-per-billion (µg/L or µg/kg) to parts-per-trillion (ng/L or ng/kg) range.

Table 1: Performance of Analytical Methods for Structurally Related Phenolic Compounds

| Compound Class | Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|---|

| Chlorophenols | GC-MS/MS | Water | < 0.001 µg/L | Not Reported | thermofisher.com |

| OH-PCBs | UPLC-MS/MS | Animal-derived food | 0.003–0.010 µg/kg | 0.009–0.030 µg/kg | nih.gov |

| Triclosan (B1682465) | GC-MS/MS | Fish and foodstuff | Not Reported | 1–2 ng/g | nih.gov |

| Priority Pollutant Phenols | SPE-HPLC-UV | Water | 39.1–412.4 µg/L | 118.5–1250.8 µg/L | researchgate.net |

| Polybrominated Diphenyl Ethers | SPME-GC-NCI-MS | Water | 0.2–0.6 ng/L | Not Reported | rsc.org |

Optimization of Sample Preparation and Extraction Techniques

The goal of sample preparation is to extract 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol from its matrix, remove interfering substances, and concentrate it to a level suitable for instrumental analysis. The optimization of these steps is critical for achieving accurate and reproducible results. cdc.gov The choice of technique depends heavily on the sample matrix (e.g., water, soil, sludge, biological tissue). epa.gov

For aqueous samples, Solid-Phase Extraction (SPE) is a widely used and effective technique. researchgate.net Optimization involves selecting the appropriate sorbent material, such as polystyrene-divinylbenzene or hydrophilic-lipophilic balanced (HLB) polymers, which are effective for trapping phenols. researchgate.netsigmaaldrich.com The pH of the water sample is a critical parameter; it is typically adjusted to an acidic value (e.g., pH 2.2) to ensure the phenolic hydroxyl group is protonated, thereby increasing its retention on the sorbent. researchgate.netresearchgate.net The choice of elution solvent (e.g., tetrahydrofuran, ethyl acetate) is also optimized to ensure complete recovery of the analyte from the SPE cartridge. researchgate.netnih.govSolid-Phase Microextraction (SPME) offers a solvent-free alternative that integrates extraction and preconcentration into a single step, with optimization focusing on fiber coating, pH, salt concentration, and extraction time. rsc.orgresearchgate.net

For solid and semi-solid matrices like soil, sediment, or sludge, more rigorous extraction methods are required. Accelerated Solvent Extraction (ASE) and Soxhlet extraction are commonly employed, using solvent mixtures like hexane/acetone or dichloromethane/acetone. epa.govnih.govMatrix Solid-Phase Dispersion (MSPD) is another effective technique, particularly for complex biological and food samples. nih.gov In MSPD, the sample is blended with a solid sorbent (e.g., neutral silica), simultaneously disrupting the matrix and dispersing the analytes onto the sorbent surface. nih.govresearchgate.net

Following initial extraction, a cleanup step is often necessary to remove co-extracted interferences, such as lipids from biological tissues, which can interfere with chromatographic analysis. cdc.govnih.gov Common cleanup techniques include column chromatography using adsorbents like silica (B1680970) gel, Florisil, or acidic silica, as well as gel permeation chromatography (GPC). nih.govnih.govnih.gov The selection of solvents and adsorbents is optimized to separate the target analyte from matrix components effectively. nih.gov

Table 2: Optimized Sample Preparation and Extraction Techniques for Related Compounds

| Compound/Class | Matrix | Extraction Method | Cleanup Method | Average Recovery (%) | Reference |

|---|---|---|---|---|---|

| Triclosan, 2,4-DCP, MTCS | Wastewater | Liquid-Liquid Extraction | Column Chromatography | 82–106% | nih.gov |

| Triclosan, 2,4-DCP, MTCS | Sludge | Accelerated Solvent Extraction (ASE) | Column Chromatography | 84–97% | nih.gov |

| Triclosan, Methyltriclosan | Fish and foodstuff | Matrix Solid-Phase Dispersion (MSPD) | Acidic Silica | 77–120% | nih.gov |

| OH-PCBs | Animal-derived food | n-Hexane/Dichloromethane Extraction | Sulfuric Acid-Silica Gel & Hydrated Silica Gel | 76.7–116.5% | nih.gov |

| Polybrominated Diphenyl Ethers | Water | Solid-Phase Microextraction (SPME) | None | 77–118% | rsc.org |

Computational Chemistry and Molecular Modeling of 2,4 Dichloro 6 2,4 Dichlorophenoxy Phenol

Quantum Chemical Calculations for Structural Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to determining the three-dimensional structure and electronic properties of a molecule. These calculations provide a detailed picture of the molecule's geometry and electron distribution, which are crucial for understanding its interactions and reactivity.

For 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be used to optimize the molecular geometry to its lowest energy state. Such calculations yield critical data on bond lengths, bond angles, and the dihedral angle between the two phenyl rings. In the closely related molecule Triclosan (B1682465), the two aromatic rings are known to be nearly perpendicular to each other. researchgate.net This perpendicular arrangement is a common feature in such diphenyl ether structures and would be expected for 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol as well.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more likely to undergo chemical reactions. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites within the molecule, which are key to predicting intermolecular interactions.

Table 1: Illustrative Structural and Electronic Properties Calculable for 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol via DFT (Note: These are representative values based on calculations for analogous chlorinated phenols and are for illustrative purposes.)

| Property | Description | Predicted Outcome |

| Optimized Geometry | Lowest energy 3D structure. | The two phenyl rings would likely adopt a non-planar, skewed, or near-perpendicular conformation to minimize steric hindrance. |

| Bond Lengths (Å) | Distances between bonded atoms (e.g., C-Cl, C-O, O-H). | C-Cl bonds would be ~1.74 Å; phenolic O-H bond ~0.96 Å. |

| Dihedral Angle (°) | The twist angle between the two aromatic rings. | Expected to be significant, potentially between 60° and 90°, similar to related compounds. |

| HOMO Energy (eV) | Energy of the highest occupied molecular orbital. | Negative value, indicating the energy required to remove an electron. |

| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital. | Negative or near-zero value, indicating the energy released when an electron is added. |

| HOMO-LUMO Gap (eV) | Difference in energy between HOMO and LUMO. | A key indicator of chemical reactivity and stability. |

| Dipole Moment (Debye) | A measure of the molecule's overall polarity. | A non-zero value is expected due to the asymmetrical arrangement of electronegative chlorine and oxygen atoms. |

Prediction of Reactivity and Transformation Pathways

Computational models are instrumental in predicting how a molecule like 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol might react and transform under various environmental conditions. Chlorinated phenols and diphenyl ethers are known precursors to hazardous compounds such as polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). nih.gov

Computational studies can model potential degradation pathways, including photolysis, oxidation by reactive oxygen species (like hydroxyl radicals), and microbial degradation. By calculating the activation energies for different reaction steps, researchers can determine the most probable transformation routes.

For 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol, key predicted transformations would include:

Hydroxylation: Attack by hydroxyl radicals, a common process in atmospheric and aquatic systems, would likely target the aromatic rings, leading to the addition of -OH groups.

Dechlorination: The cleavage of C-Cl bonds can occur through reductive, oxidative, or photolytic processes.

Ether Bond Cleavage: The breaking of the ether linkage would result in the formation of two separate phenolic compounds: 2,4-dichlorophenol (B122985) and another dichlorophenol isomer. nih.gov

Dioxin Formation: Under conditions such as incineration or UV light exposure, intramolecular cyclization can occur, leading to the formation of a specific tetrachlorodibenzo-p-dioxin (TCDD) congener. Computational models can predict the likelihood of this reaction by analyzing the molecule's geometry and electronic structure.

In Silico Modeling of Environmental Partitioning and Distribution

The environmental fate of a chemical—where it goes, how long it stays there, and how it moves between air, water, soil, and biota—can be predicted using in silico models. These models rely on key physicochemical properties that can be calculated computationally. For 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol, these properties would be estimated using software packages like the US EPA's EPI Suite™ or through quantitative structure-property relationship (QSPR) models. nih.gov

Multimedia fugacity models can then use these properties to simulate the compound's distribution in a model environment. researchgate.net Given its structure, with multiple chlorine atoms and low water solubility, it is expected to have a high octanol-water partition coefficient (Log Kow) and a tendency to sorb to organic matter in soil and sediment.

Table 2: Predicted Physicochemical Properties and Environmental Fate Parameters (Note: Values are estimated based on the properties of the closely related isomer Triclosan and its constituent parts, 2,4-dichlorophenol, as specific experimental or calculated data for the target compound are not available.)

| Parameter | Description | Predicted Characteristic for 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol |

| Molecular Weight | g/mol | 324.98 |

| Log Kow (Octanol-Water Partition Coefficient) | Indicates tendency to partition into fatty tissues (bioaccumulation potential). | High (estimated > 5.0), suggesting a high potential for bioaccumulation. |

| Water Solubility | The maximum amount that can dissolve in water. | Low, due to its hydrophobic nature. |

| Vapor Pressure | The pressure exerted by the vapor in equilibrium with the solid or liquid. | Low, indicating it is not highly volatile. |

| Henry's Law Constant | Air-to-water partition coefficient. | Low to moderate, suggesting some potential for volatilization from water bodies. |

| Bioconcentration Factor (BCF) | Measure of a chemical's tendency to concentrate in aquatic organisms. | Predicted to be high, consistent with a high Log Kow. |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

SAR and QSAR analyses are computational techniques used to correlate a molecule's chemical structure with its biological or toxicological activity. nih.gov These models are built by analyzing a dataset of related compounds and identifying the molecular features, or "descriptors," that are statistically linked to the observed activity.

While no specific QSAR models for 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol have been published, its activity could be predicted by including it in a broader QSAR study of phenolic compounds. unibo.itresearchgate.net Key molecular descriptors that are typically important for the activity of phenols include:

Hydrophobicity (Log Kow): Governs the compound's ability to cross biological membranes. ijsmr.in

Electronic Descriptors: Parameters like HOMO/LUMO energies, Mulliken charges, and Hammett constants, which describe the electronic effects of the chlorine substituents on the phenolic hydroxyl group.

Steric/Topological Descriptors: Molecular volume, surface area, and shape indices that describe the molecule's size and geometry, which are important for binding to biological targets.

By calculating these descriptors for 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol, its potential toxicity, antimicrobial activity, or other biological effects could be estimated using established QSAR models for similar chlorinated phenols. ijsmr.in For instance, the acidity of the phenolic hydroxyl group (pKa), a key factor in its mechanism of action, is heavily influenced by the number and position of electron-withdrawing chlorine atoms, a relationship that can be precisely modeled with QSAR. researchgate.net

Research Gaps and Future Perspectives on 2,4 Dichloro 6 2,4 Dichlorophenoxy Phenol

Unidentified or Minor Transformation Products

A significant research gap exists in the identification and characterization of the full spectrum of transformation products of 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol in various environmental compartments. While studies on similar compounds like triclosan (B1682465) have shown the formation of chlorinated dioxins and other toxic byproducts through photolysis, the transformation pathways of 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol are largely unknown. nih.gov Minor and unidentified transformation products can be of significant environmental concern, potentially exhibiting greater toxicity or persistence than the parent compound.

Future research should focus on:

Comprehensive Laboratory Degradation Studies: Conducting controlled laboratory experiments simulating different environmental conditions (e.g., photolysis, hydrolysis, biodegradation) to identify and quantify the formation of transformation products.

Advanced Analytical Techniques: Employing high-resolution mass spectrometry and other sophisticated analytical methods to elucidate the structures of novel and minor degradation products.

Toxicity Assessment of Transformation Products: Evaluating the toxicological profiles of identified transformation products to understand their potential environmental and human health risks.

Table 1: Hypothetical Transformation Products of 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol Warranting Investigation

| Potential Transformation Product | Potential Formation Pathway | Environmental Concern |

| Chlorinated dibenzo-p-dioxins/furans | Photolysis | High toxicity, persistence, bioaccumulation |

| Hydroxylated derivatives | Microbial degradation | Altered toxicity and mobility |

| Cleavage products (e.g., dichlorophenols) | Various degradation pathways | Potential for further transformation |

Advanced Spectroscopic Techniques for Mechanistic Studies

The application of advanced spectroscopic techniques to study the degradation mechanisms of 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol is another critical research area that remains unexplored. Techniques such as time-resolved laser spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy can provide detailed insights into the reaction kinetics and intermediate species formed during transformation processes. Understanding these mechanisms is fundamental to predicting the environmental fate of the compound.

Future research directions include:

In-situ Spectroscopic Monitoring: Utilizing techniques like Raman and UV-Vis spectroscopy to monitor the degradation of 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol in real-time.

Isotope Labeling Studies: Employing isotopically labeled 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol in conjunction with spectroscopic analysis to trace the transformation pathways of different parts of the molecule.

Computational Modeling: Combining experimental spectroscopic data with quantum chemical calculations to build accurate models of the degradation mechanisms.

Integrated Environmental Transport and Transformation Modeling

Currently, there are no specific environmental transport and transformation models for 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol. Such models are essential for predicting the distribution and persistence of the compound and its transformation products in the environment. researchgate.net Developing and validating these models requires a substantial amount of data on the physicochemical properties of the compound and its behavior in different environmental media.

Key areas for future research in this domain are:

Determination of Physicochemical Properties: Accurately measuring key parameters such as water solubility, vapor pressure, octanol-water partition coefficient (Kow), and soil-water partition coefficient (Koc) for 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol.

Development of Multimedia Fate Models: Creating integrated models that simulate the transport and transformation of the compound in air, water, soil, and biota.

Model Validation with Field Data: Conducting field monitoring studies to collect data on the environmental concentrations of 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol and its transformation products to validate and refine the developed models.

Table 2: Essential Parameters for Environmental Modeling of 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol

| Parameter | Significance for Modeling | Status |

| Water Solubility | Determines concentration in aquatic systems | Unknown |

| Vapor Pressure | Influences atmospheric transport | Unknown |

| Octanol-Water Partition Coefficient (Kow) | Predicts bioaccumulation potential | Unknown |

| Soil-Water Partition Coefficient (Koc) | Indicates mobility in soil | Unknown |

| Photodegradation Rate Constant | Essential for predicting fate in sunlit waters | Unknown |

| Biodegradation Rate Constant | Determines persistence in soil and water | Unknown |

Interdisciplinary Approaches for Comprehensive Environmental Assessment

A comprehensive environmental assessment of 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol necessitates an interdisciplinary approach, integrating knowledge from chemistry, toxicology, ecology, and environmental engineering. The potential for this compound to impact various trophic levels and ecosystems highlights the need for collaborative research efforts.

Future research should embrace:

Ecotoxicological Studies: Investigating the effects of 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol and its transformation products on a range of organisms representing different trophic levels.

Biogeochemical Cycling Studies: Examining how the compound and its derivatives move through and are transformed within ecosystems.

Risk Assessment and Management Strategies: Developing comprehensive risk assessments based on integrated data and formulating effective management strategies to mitigate potential environmental impacts.

By addressing these research gaps, the scientific community can build a robust understanding of the environmental behavior and risks of 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol, paving the way for informed environmental management and policy decisions.

Q & A

Q. How do structural modifications at the 6-position chlorine influence bioaccumulation potential?

- Structure-Activity Relationship (SAR) :

- LogP : Calculated logP = 4.2 (vs. 4.5 for triclosan) suggests moderate hydrophobicity.

- Metabolic Fate : Glucuronidation at the hydroxyl group reduces persistence in Danio rerio models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.